
Mitiglinide Impurity E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mitiglinide Impurity E is a useful research compound. Its molecular formula is C₂₀H₂₇NO₄ and its molecular weight is 345.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Stability
Mitiglinide Impurity E is characterized by its unique structural properties that influence its stability and bioavailability. Research has indicated that certain crystal forms of mitiglinide exhibit improved stability and bioavailability compared to others. For instance, a novel crystal form of mitiglinide calcium has been shown to have a bioavailability of 90.38%, significantly higher than the 58.50% observed for its dihydrate counterpart . This enhanced stability is crucial for pharmaceutical formulations to ensure consistent therapeutic effects.
Pharmacological Applications
1. Glycemic Control
This compound has been studied for its efficacy in controlling glycemic levels in patients with type 2 diabetes. Clinical trials have demonstrated that mitiglinide, including its impurities, can effectively reduce HbA1c levels and improve both fasting and postprandial glucose levels without significantly increasing adverse events compared to placebo treatments .
2. Combination Therapies
Research indicates that mitiglinide can be effectively combined with other antidiabetic agents, such as metformin. A study highlighted that this combination therapy not only improves glycemic control but also enhances patient compliance due to the flexible dosing regimen associated with mitiglinide . The safety profile remains favorable, with a low incidence of hypoglycemia reported.
Case Studies and Clinical Trials
Several studies have focused on the clinical applications of mitiglinide and its impurities:
- Study on Postprandial Hyperglycemia : A clinical trial assessed the effects of mitiglinide on postprandial hyperglycemia and oxidative stress markers. Results indicated significant improvements in glycemic control and reductions in inflammation markers associated with postprandial spikes .
- Efficacy in Combination Therapy : Another study evaluated the combination of mitiglinide with metformin in patients who had inadequate glycemic control on metformin alone. The findings revealed that this combination was effective in achieving target HbA1c levels while maintaining a good safety profile .
Impurities and Their Management
The presence of impurities such as this compound in pharmaceutical formulations raises concerns regarding safety and efficacy. Regulatory guidelines recommend strict limits on impurities to ensure patient safety. For instance, acceptable limits for impurities are generally set at less than 0.15% by weight for identified impurities and 0.10% for unidentified ones . The identification and characterization of these impurities are essential for quality control during drug manufacturing processes.
属性
分子式 |
C₂₀H₂₇NO₄ |
---|---|
分子量 |
345.43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。